

Application Note: Determination of Total Water Hardness Using Complexometric Titration with EDTA

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2,1,3-benzothiadiazole

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Principle and Application

Water hardness is a common quality parameter that quantifies the total concentration of divalent metal ions, primarily calcium (Ca^{2+}) and magnesium (Mg^{2+}).^{[1][2][3]} While not a health hazard, high water hardness can lead to the formation of scale in pipes and industrial equipment and can reduce the efficacy of soaps and detergents.^{[1][3]} The determination of water hardness is therefore critical for industrial process control, environmental monitoring, and ensuring the quality of drinking water.

This application note details the use of Ethylenediaminetetraacetic acid (EDTA) as a titrant in a complexometric titration to accurately measure total water hardness. EDTA is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble 1:1 complex.^{[4][5]} The titration is based on the reaction between EDTA and the Ca^{2+} and Mg^{2+} ions in a water sample.

The endpoint of the titration is visualized using a metallochromic indicator, such as Eriochrome Black T (EBT).^{[1][6]} This method is rapid, reliable, and is a standard procedure outlined by organizations like the American Public Health Association (APHA) in their "Standard Methods for the Examination of Water and Wastewater" (Method 2340C).^{[2][7][8][9]}

Causality and Mechanism of Titration

The success of this titration hinges on precise chemical control and a clear understanding of the underlying equilibria.

A. Role of pH and Buffer

The formation of stable metal-EDTA complexes is highly pH-dependent. The titration is performed in an alkaline medium, typically at a pH of 10.0 ± 0.1 , which is maintained by an ammonia-ammonium chloride buffer.[8][10][11]

- Causality: At pH 10, the fully deprotonated form of EDTA (Y^{4-}) is available to form the most stable complexes with Ca^{2+} and Mg^{2+} .[5] At lower pH values, EDTA would be protonated (e.g., as H_2Y^{2-}), forming less stable complexes and leading to inaccurate results.[12] Conversely, a pH much higher than 10 could cause the precipitation of metal hydroxides like $\text{Ca}(\text{OH})_2$ or $\text{Mg}(\text{OH})_2$, removing them from the solution and preventing them from reacting with EDTA.[10]

B. Mechanism of the Eriochrome Black T (EBT) Indicator

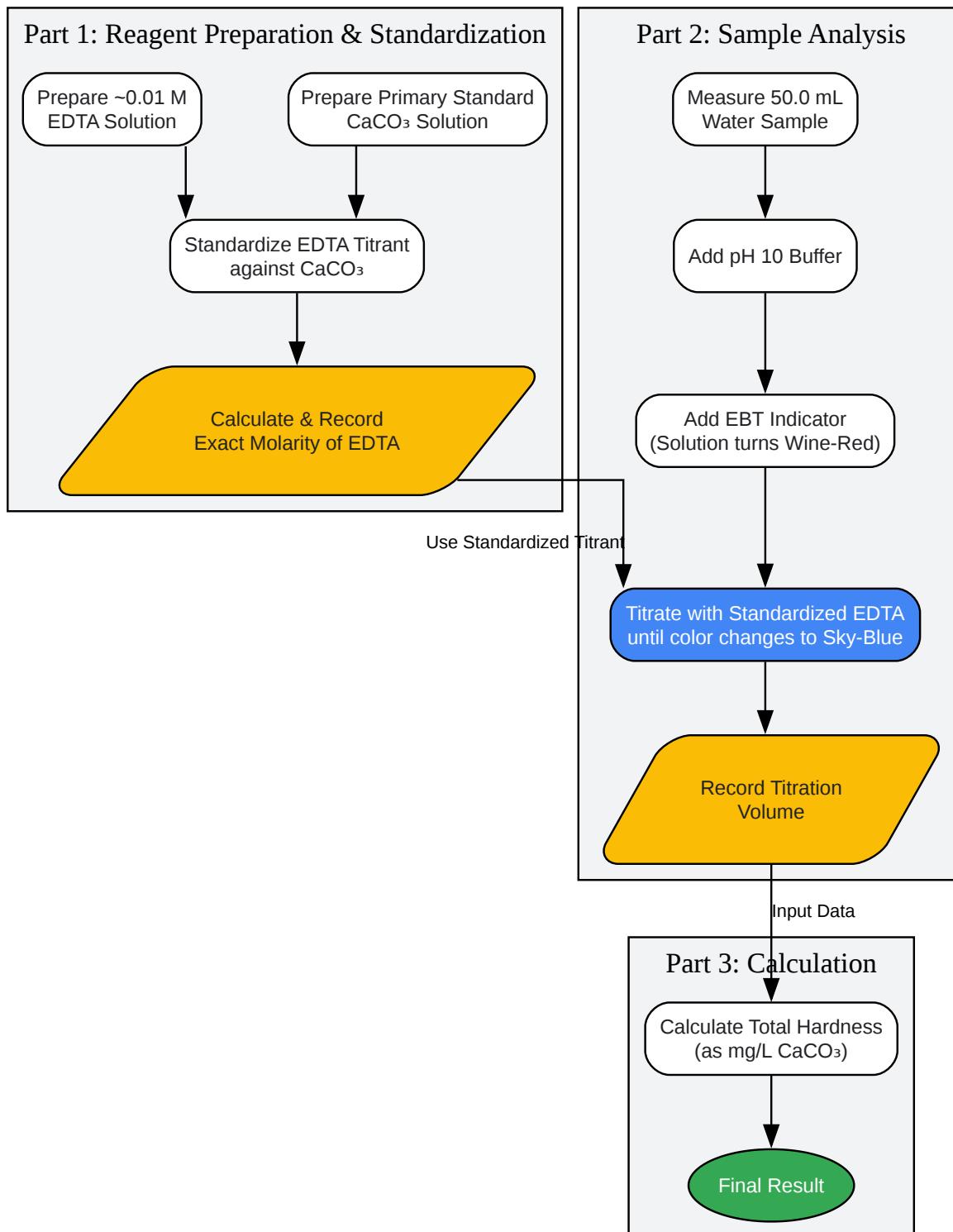
Eriochrome Black T is a metal ion indicator that changes color depending on whether it is free or complexed with a metal ion.[6][13][14]

- Initial State: Before the titration begins, a small amount of EBT indicator is added to the water sample (at pH 10). The indicator complexes with a fraction of the Mg^{2+} ions present, forming a distinct wine-red colored complex (MgIn^-).[6][11][15] In its free, uncomplexed form, the indicator is sky blue.[6]
- Titration Process: As the EDTA titrant is added, it first complexes with the free Ca^{2+} ions in the solution, followed by the free Mg^{2+} ions. This is because the Ca-EDTA complex is slightly more stable than the Mg-EDTA complex.[16]
- Endpoint: Once all free Ca^{2+} and Mg^{2+} ions have been chelated by EDTA, the next drop of EDTA displaces the Mg^{2+} ions from the wine-red Mg-Indicator complex. This is possible because the Mg-EDTA complex is significantly more stable than the Mg-Indicator complex.[3][15] This releases the indicator into its free, sky-blue form. The sharp color change from wine-red to sky-blue signals the equivalence point of the titration.[11][12]

The overall reaction at the endpoint is: $MgIn^-$ (Wine-Red) + Y^{4-} (EDTA) \rightarrow MgY^{2-} (Colorless) + In^{3-} (Sky-Blue)

Experimental Workflow Diagram

The following diagram outlines the complete workflow for determining water hardness, from reagent preparation to the final calculation.

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Caption: Workflow for Water Hardness Determination by EDTA Titration.

Protocols

4.1. Reagents and Instrumentation

- Instrumentation: 50 mL Burette, 250 mL Erlenmeyer flasks, 50 mL Volumetric Pipette, 1 L Volumetric Flask, Analytical Balance, Magnetic Stirrer.
- Reagents:
 - Disodium EDTA dihydrate ($\text{Na}_2\text{H}_2\text{Y}\cdot2\text{H}_2\text{O}$)[5]
 - Primary Standard Calcium Carbonate (CaCO_3)
 - Ammonia-Ammonium Chloride Buffer (pH 10)[3]
 - Eriochrome Black T (EBT) Indicator Solution[12]
 - Hydrochloric Acid (HCl), 1 M
 - Sodium Hydroxide (NaOH), 1 M
 - Deionized Water

4.2. Protocol 1: Preparation and Standardization of 0.01 M EDTA Solution

This protocol is critical for ensuring the accuracy of the final results. The titrant concentration must be known precisely.

- Preparation of ~0.01 M EDTA:
 - Dry approximately 4 g of disodium EDTA dihydrate at 80°C for one hour and cool in a desiccator.[17]
 - Accurately weigh about 3.72 g of the dried reagent and transfer it quantitatively to a 1 L volumetric flask.[12][18]
 - Add ~800 mL of deionized water and swirl until the solid is completely dissolved. Dissolution can be slow.[17]

- Dilute to the 1 L mark with deionized water and mix thoroughly. Store in a polyethylene bottle.[18]
- Standardization against Primary Standard CaCO₃:
 - Accurately weigh approximately 0.25 g of dried primary standard CaCO₃ into a 250 mL flask. Record the mass.
 - Carefully add 1 M HCl dropwise until the CaCO₃ is completely dissolved, avoiding splattering. Then add ~50 mL of deionized water.
 - Neutralize the solution by slowly adding 1 M NaOH until the pH is approximately 7.
 - Add 2 mL of pH 10 buffer and 3-4 drops of EBT indicator.
 - Titrate immediately with the prepared EDTA solution from a burette until the color changes from wine-red to a pure blue endpoint.
 - Repeat the titration at least two more times for precision.
- Calculation of EDTA Molarity:
 - Molarity of EDTA = (Mass of CaCO₃) / (Molar Mass of CaCO₃ * Average Volume of EDTA in L)
 - Molar Mass of CaCO₃ = 100.0869 g/mol

4.3. Protocol 2: Determination of Total Hardness in a Water Sample

- Sample Preparation:
 - Using a volumetric pipette, transfer 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.[11]
 - Add 2 mL of the pH 10 ammonia buffer solution.[11][19]
 - Add 3-5 drops of Eriochrome Black T indicator. The solution should turn a wine-red color if hardness is present.[11]

- Titration:
 - Titrate the sample with the standardized 0.01 M EDTA solution, swirling the flask continuously.[11]
 - The endpoint is reached when the solution color changes from wine-red, through purple, to a distinct sky-blue that persists for at least 30 seconds.[11][12]
 - Record the volume of EDTA used.
- Calculation of Total Hardness:
 - Total Hardness (as mg/L CaCO₃) = (V_EDTA * M_EDTA * 100.09 * 1000) / V_sample
 - V_EDTA = Volume of EDTA titrant used (L)
 - M_EDTA = Molarity of standardized EDTA solution (mol/L)
 - V_sample = Volume of water sample (L)
 - 100.09 = Molar mass of CaCO₃ (g/mol)
 - 1000 = Conversion factor from g to mg

Data Presentation and Validation

The standardization process is a self-validating system. The precision of the replicate titrations should be high, with a relative standard deviation (RSD) of less than 0.5%.

Standardization Trial	Mass of CaCO ₃ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of EDTA (mL)
1	0.2512	25.25	0.10	25.15
2	0.2505	25.20	0.15	25.05
3	0.2518	25.35	0.20	25.15
Average	25.12			
Std. Dev.	0.058			
RSD (%)	0.23%			

Troubleshooting and Method Integrity

Trustworthiness through Interference Management: EDTA is a non-selective chelating agent and can complex with many metal ions, which can interfere with the determination of Ca²⁺ and Mg²⁺.[20]

- Heavy Metal Interference: Ions like copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺) can interfere by forming very stable EDTA complexes or by blocking the indicator.[21] This often results in a poor or faded endpoint.
- Mitigation Strategy (Masking): The interference from small amounts of these metals can be eliminated by adding a "masking agent" before the titration.[21][22] For example, adding 1 mL of a 5% potassium cyanide (KCN) solution can effectively mask Cu²⁺, Co²⁺, and Ni²⁺ by forming stable cyanide complexes.[19][21] Triethanolamine can be used to mask iron and aluminum.[21][23] Caution: Masking agents like KCN are highly toxic and must be handled with extreme care under a fume hood.

By understanding and controlling for potential interferences, the trustworthiness and accuracy of the method are ensured.

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- To cite this document: BenchChem. [Application Note: Determination of Total Water Hardness Using Complexometric Titration with EDTA]. BenchChem, [2026]. [Online PDF].

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